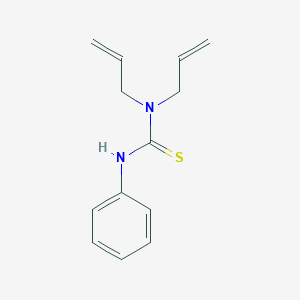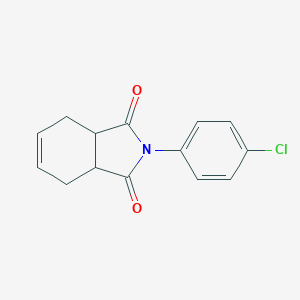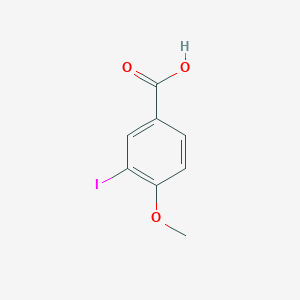
N-(4-chloro-3-nitrophenyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-chloro-3-nitrophenyl)benzamide, also known as CNB, is a chemical compound that has gained significant attention in the field of scientific research. This compound has been synthesized and studied extensively due to its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. CNB has been found to exhibit various biochemical and physiological effects, making it a promising candidate for further research.
Mecanismo De Acción
The mechanism of action of N-(4-chloro-3-nitrophenyl)benzamide involves the inhibition of various enzymes and proteins involved in the growth and proliferation of cancer cells. N-(4-chloro-3-nitrophenyl)benzamide has been found to inhibit the activity of tubulin, a protein involved in the formation of microtubules, which are essential for cell division. Additionally, N-(4-chloro-3-nitrophenyl)benzamide has also been found to inhibit the activity of various kinases, which are involved in the signaling pathways that regulate cell growth and proliferation.
Biochemical and Physiological Effects:
N-(4-chloro-3-nitrophenyl)benzamide has been found to exhibit various biochemical and physiological effects, making it a promising candidate for further research. N-(4-chloro-3-nitrophenyl)benzamide has been found to induce cell cycle arrest and apoptosis in cancer cells, leading to the inhibition of cancer cell growth and proliferation. Additionally, N-(4-chloro-3-nitrophenyl)benzamide has also been found to exhibit anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of various inflammatory and oxidative stress-related diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(4-chloro-3-nitrophenyl)benzamide has several advantages for lab experiments, including its high purity and yield, making it a reliable compound for research purposes. Additionally, N-(4-chloro-3-nitrophenyl)benzamide has been found to exhibit potent activity against various cancer cell lines, making it a useful tool for the development of new anticancer drugs. However, N-(4-chloro-3-nitrophenyl)benzamide also has some limitations, including its potential toxicity and limited solubility, which may affect its efficacy in certain experiments.
Direcciones Futuras
There are several future directions for the research of N-(4-chloro-3-nitrophenyl)benzamide. One area of research involves the development of new anticancer drugs based on the structure and activity of N-(4-chloro-3-nitrophenyl)benzamide. Additionally, further research is needed to determine the potential applications of N-(4-chloro-3-nitrophenyl)benzamide in the treatment of various inflammatory and oxidative stress-related diseases. Furthermore, the development of new synthesis methods and modifications of the N-(4-chloro-3-nitrophenyl)benzamide structure may lead to the discovery of new and more potent compounds with enhanced activity and efficacy.
Métodos De Síntesis
The synthesis of N-(4-chloro-3-nitrophenyl)benzamide involves the reaction of 4-chloro-3-nitroaniline with benzoyl chloride in the presence of a base catalyst. The reaction proceeds via an acylation mechanism, resulting in the formation of N-(4-chloro-3-nitrophenyl)benzamide as a yellow crystalline solid. The synthesis of N-(4-chloro-3-nitrophenyl)benzamide has been optimized to yield high purity and yield, making it a reliable compound for research purposes.
Aplicaciones Científicas De Investigación
N-(4-chloro-3-nitrophenyl)benzamide has been extensively studied for its potential applications in various fields of scientific research. One of the major areas of research involves the development of new drugs and therapies for the treatment of various diseases. N-(4-chloro-3-nitrophenyl)benzamide has been found to exhibit potent anticancer activity against various cancer cell lines, making it a promising candidate for the development of new anticancer drugs. Additionally, N-(4-chloro-3-nitrophenyl)benzamide has also been found to exhibit antifungal, antibacterial, and antiviral properties, making it a versatile compound for the development of new drugs.
Propiedades
Número CAS |
63565-15-1 |
|---|---|
Nombre del producto |
N-(4-chloro-3-nitrophenyl)benzamide |
Fórmula molecular |
C13H9ClN2O3 |
Peso molecular |
276.67 g/mol |
Nombre IUPAC |
N-(4-chloro-3-nitrophenyl)benzamide |
InChI |
InChI=1S/C13H9ClN2O3/c14-11-7-6-10(8-12(11)16(18)19)15-13(17)9-4-2-1-3-5-9/h1-8H,(H,15,17) |
Clave InChI |
FZDNNZQRJIMJLJ-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(=O)NC2=CC(=C(C=C2)Cl)[N+](=O)[O-] |
SMILES canónico |
C1=CC=C(C=C1)C(=O)NC2=CC(=C(C=C2)Cl)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



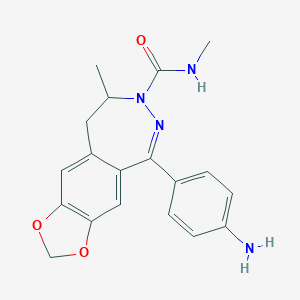
![(2R)-2-(Benzylsulfonylamino)-5-(diaminomethylideneamino)-N-[2-[[(2S)-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-2-oxoethyl]pentanamide](/img/structure/B185446.png)
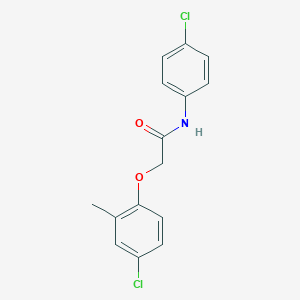
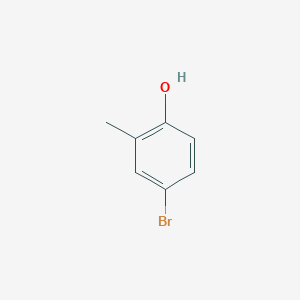

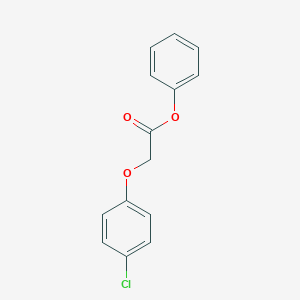
![2-[4-(Sec-butyl)phenoxy]acetic acid](/img/structure/B185457.png)


![(4-Aminophenyl)(2-methyl-4,5-dihydrobenzo[b]imidazo[4,5-d]azepin-6(1H)-yl)methanone](/img/structure/B185462.png)
